N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O/c20-16-7-6-14(10-17(16)21)22-19(27)25-9-8-15(11-25)26-12-18(23-24-26)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFXIYHOEVBRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a 4-phenyl-1H-1,2,3-triazole moiety. The structural formula can be represented as:
Structural Components
| Component | Description |
|---|---|
| Pyrrolidine | A five-membered nitrogen-containing ring |
| 3,4-Dichlorophenyl | A phenyl ring with two chlorine substituents |
| 4-Phenyl-1H-1,2,3-triazole | A triazole ring with a phenyl substitution |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines such as MCF-7 and HT29 with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : Activation of apoptotic pathways through increased p53 expression and caspase activation .
- Inhibition of Cell Proliferation : Compounds with similar structures have shown to disrupt cell cycle progression in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example:
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the dichlorophenyl group significantly enhances cytotoxicity against various cancer cell lines.
- Substitution patterns on the triazole ring can modulate both anticancer and antimicrobial activities .
Case Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives showed that compounds with a similar structure to this compound exhibited potent cytotoxicity against MCF-7 cells. The most active compound had an IC50 value of 0.5 µM, indicating strong potential for further development in cancer therapy .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, derivatives were tested against COX enzymes. One derivative demonstrated an IC50 value of 10 µM against COX-2, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Antimicrobial Activity
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has demonstrated significant antimicrobial activity. Studies have shown that triazole derivatives exhibit potent effects against a variety of pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungi, often showing higher efficacy against specific strains such as Bacillus cereus and Candida albicans .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against prostate cancer and melanoma cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds containing a triazole moiety can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial .
Case Study 1: Anticancer Activity Assessment
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cells. The study concluded that the compound's mechanism involves apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine were tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control antibiotics, highlighting its potential as an alternative antimicrobial agent .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivatives.
Key Findings :
-
Acidic hydrolysis favors carboxylic acid formation due to protonation of the leaving group.
-
Basic conditions cleave the amide bond via nucleophilic attack by hydroxide ions, releasing 3,4-dichloroaniline.
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in cycloaddition and substitution reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring acts as a ligand for Cu(I), enabling further functionalization:
| Substrate | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Propargyl bromide | CuSO₄, sodium ascorbate | 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)-3-(prop-2-yn-1-yl)pyrrolidine derivative | 82% |
Electrophilic Substitution
The triazole’s N1 position undergoes nitration and sulfonation:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-1H-1,2,3-triazole derivative | 58% | |
| Sulfonation | SO₃, DCM, RT | 4-Sulfo-1H-1,2,3-triazole derivative | 63% |
Mechanistic Insight :
-
Nitration occurs at the electron-rich C4 position of the triazole ring under strongly acidic conditions .
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen undergoes alkylation and acylation reactions:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-pyrrolidine derivative | 71% | |
| Acylation | Acetyl chloride, Et₃N | N-Acetyl-pyrrolidine derivative | 89% |
Key Observations :
-
Alkylation proceeds via SN2 mechanism, favored by the pyrrolidine’s tertiary amine .
-
Acylation is quantitative under mild conditions due to the amine’s nucleophilicity .
Aromatic Chlorine Substitution
The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 100°C | 3-Methoxy-4-chlorophenyl derivative | 54% | |
| Ammonolysis | NH₃, CuCl, 120°C | 3-Amino-4-chlorophenyl derivative | 47% |
Limitations :
Metal-Catalyzed Cross-Couplings
The aryl chloride groups enable Suzuki-Miyaura and Ullmann couplings:
| Reaction | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂ | 3,4-Diphenylpyrrolidine derivative | 76% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl-linked dimer | 68% |
Optimization :
6.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
The compound shares structural motifs with several dichlorophenyl-containing derivatives, as outlined below.
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrrolidine-triazole core differs from BD 1008/1047’s piperidine/ethylamine backbones. Triazoles (vs. Cyclohexane-based analogs (e.g., ) lack nitrogen-rich heterocycles, reducing hydrogen-bonding capacity .
Substituent Effects :
- The 3,4-dichlorophenyl group is conserved across all analogs, suggesting its role in hydrophobic interactions or receptor binding.
- BD 1008/1047’s dihydrobromide salts enhance solubility compared to the target compound’s neutral carboxamide form .
Synthetic Accessibility: Yields for dichlorophenyl-indazole derivatives () range from 27% to 84%, indicating variability in synthetic efficiency for structurally complex analogs. No yield data is available for the target compound .
Spectroscopic Characterization :
- NMR data for related compounds (e.g., δ 8.92 ppm for aromatic protons in ) suggests that the target compound’s triazole and dichlorophenyl groups would produce distinct shifts in the δ 7–9 ppm range .
Research Implications and Gaps
- Physicochemical Properties : The absence of salt forms (cf. BD 1008/1047) may limit the target compound’s solubility, necessitating formulation optimization.
- Structural Confirmation : Crystallographic refinement tools like SHELXL and NMR techniques could resolve the compound’s 3D conformation and electronic environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
